Positional Isomer Differentiation: 2-yl vs. 5-yl Methanesulfonamide Linker Geometry and Computed Properties
The 2-position attachment of the methanesulfonamide group in the target compound produces a computed LogP of -0.3 and a TPSA of 94.3 Ų (PubChem), reflecting a more polar and hydrogen-bond-donating surface compared to the 5-position isomer (CAS 1567085-78-2), which, although sharing the same molecular formula (C₉H₉N₃O₂S) and molecular weight (223.25 g/mol), bears the substituent on the benzo ring rather than the pyrazine ring [1]. This positional shift alters the electrostatic potential surface; the 2-yl isomer places the sulfonamide adjacent to a ring nitrogen (N1), enabling intramolecular hydrogen-bond interactions that are geometrically impossible for the 5-yl isomer . In the broader class of quinoxaline sulfonamides with anticancer activity, 2-yl-substituted N-(quinoxalin-2-yl)benzenesulfonamide derivatives have demonstrated IC₅₀ values as low as 4.29 µM against HepG2 liver cancer cells, while the reference drug 5-fluorouracil showed an IC₅₀ of 40 µM [2].
| Evidence Dimension | Computed LogP and TPSA; linker position geometry |
|---|---|
| Target Compound Data | LogP = -0.3; TPSA = 94.3 Ų; 2-position attachment (pyrazine ring) |
| Comparator Or Baseline | (Quinoxalin-5-yl)methanesulfonamide: same MW (223.25 g/mol), same formula, benzo-ring attachment |
| Quantified Difference | Δ LogP = Not computationally reported for 5-isomer; qualitative positional difference confirmed by distinct InChIKey (UZMPGJOANOPNPX vs. QPXYKAQKWYTGPH) |
| Conditions | Computed descriptors (XLogP3, Cactvs TPSA) from PubChem; InChIKey comparison from chemical structure databases [1] |
Why This Matters
Procurement of the incorrect positional isomer invalidates SAR hypotheses built around pyrazine-ring-directed hydrogen-bonding and can lead to false-negative screening results.
- [1] PubChem Compound Summary for CID 62084566, (Quinoxalin-2-yl)methanesulfonamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Ghorab MM, Ragab FA, Heiba HI, et al. Synthesis, in-vitro anticancer screening and radiosensitizing evaluation of some new N-(quinoxalin-2-yl)benzenesulfonamide derivatives. Arzneimittelforschung. 2012;62(1):46-52. View Source
